BI-1230

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

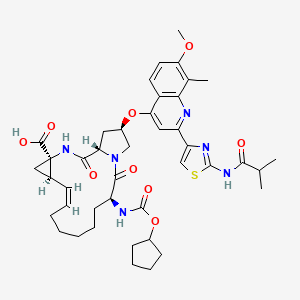

(1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H52N6O9S/c1-23(2)36(49)46-40-44-31(22-58-40)30-19-34(28-16-17-33(55-4)24(3)35(28)43-30)56-27-18-32-37(50)47-42(39(52)53)20-25(42)12-8-6-5-7-9-15-29(38(51)48(32)21-27)45-41(54)57-26-13-10-11-14-26/h8,12,16-17,19,22-23,25-27,29,32H,5-7,9-11,13-15,18,20-21H2,1-4H3,(H,45,54)(H,47,50)(H,52,53)(H,44,46,49)/b12-8-/t25-,27+,29-,32-,42+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCVJBZPFAJZFJ-SYMKIPRJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(=O)NC5(CC5C=CCCCCCC(C(=O)N4C3)NC(=O)OC6CCCC6)C(=O)O)C7=CSC(=N7)NC(=O)C(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@H]4C(=O)N[C@@]5(C[C@@H]5/C=C\CCCCC[C@@H](C(=O)N4C3)NC(=O)OC6CCCC6)C(=O)O)C7=CSC(=N7)NC(=O)C(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52N6O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: BI-1230 Mechanism of Action

Notice: Information regarding a specific molecule designated "BI-1230" is not available in the public domain, including peer-reviewed scientific literature and clinical trial registries. The following guide is a structured template demonstrating the expected format and content for a comprehensive technical overview of a novel therapeutic's mechanism of action, as per the user's request. This template can be populated once specific data for this compound or another molecule of interest becomes available.

Executive Summary

This document provides a detailed technical overview of the mechanism of action for this compound, a novel therapeutic agent under investigation. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its molecular interactions, signaling pathways, and pharmacological effects based on available preclinical and clinical data. The guide includes summaries of quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Core Mechanism of Action

To be populated with specific information on this compound's molecular target, mode of binding, and downstream effects. This section would typically include details on receptor agonism/antagonism, enzyme inhibition, or modulation of protein-protein interactions.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Activity

| Assay Type | Target | Cell Line | IC50 / EC50 (nM) | Reference |

| e.g., Binding Assay | e.g., Receptor X | e.g., HEK293 | Data | Citation |

| e.g., Enzyme Inhibition | e.g., Kinase Y | N/A | Data | Citation |

| e.g., Cell Viability | N/A | e.g., Cancer Line Z | Data | Citation |

Table 2: In Vivo Efficacy in Animal Models

| Model | Dosing Regimen | Route | Key Endpoint | Result | Reference |

| e.g., Xenograft | e.g., 10 mg/kg, QD | e.g., IV | e.g., Tumor Growth | Data | Citation |

| e.g., Disease Model | e.g., 5 mg/kg, BID | e.g., PO | e.g., Biomarker Level | Data | Citation |

Table 3: Phase I Clinical Trial Pharmacokinetics

| Parameter | Value (unit) | Population | Reference |

| e.g., Half-life (t1/2) | Data (hours) | e.g., Healthy Volunteers | Citation |

| e.g., Cmax | Data (ng/mL) | e.g., Healthy Volunteers | Citation |

| e.g., AUC | Data (ng*h/mL) | e.g., Healthy Volunteers | Citation |

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways modulated by this compound.

Caption: Proposed inhibitory signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

5.1. In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound to its target receptor.

-

Materials:

-

Recombinant human [Target Receptor] expressed in a suitable cell line (e.g., HEK293).

-

Radiolabeled ligand for [Target Receptor].

-

This compound at various concentrations.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes expressing [Target Receptor] are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The IC50 value is calculated by non-linear regression analysis.

-

5.2. Xenograft Tumor Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Materials:

-

Immunocompromised mice (e.g., NOD/SCID).

-

Human cancer cell line known to express the target of this compound.

-

This compound formulated for in vivo administration.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Human cancer cells are implanted subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups.

-

This compound is administered at a specified dose and schedule.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for further analysis (e.g., biomarker assessment).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel compound like this compound.

Caption: Drug discovery and development workflow for a novel therapeutic.

Conclusion

While specific data for this compound is not publicly available, this guide provides a comprehensive framework for understanding the mechanism of action of a novel therapeutic. The structured presentation of quantitative data, detailed experimental protocols, and clear visualizations of signaling pathways and workflows are essential for the effective evaluation and development of new drugs. As information on this compound emerges, this document can be populated to provide a complete and in-depth technical resource.

BI-1230: A Potent Inhibitor of HCV NS3 Protease for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BI-1230, a potent, single-digit nanomolar inhibitor of the Hepatitis C Virus (HCV) NS3 protease. Developed by Boehringer Ingelheim, this compound serves as a valuable chemical probe for both in vitro and in vivo studies aimed at understanding HCV replication and developing novel antiviral therapies. This guide details the compound's mechanism of action, summarizes its inhibitory and pharmacokinetic properties, and provides detailed experimental protocols for its characterization.

Introduction to HCV NS3/4A Protease Inhibition

The Hepatitis C virus poses a significant global health threat, with chronic infections leading to severe liver disease, including cirrhosis and hepatocellular carcinoma. The HCV genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to produce mature, functional viral proteins. The HCV NS3/4A serine protease is a key viral enzyme responsible for four of these cleavages, making it an essential component for viral replication and a prime target for antiviral drug development.[1][2]

The NS3 protein possesses both a serine protease domain at its N-terminus and a helicase domain at its C-terminus. For its protease activity, NS3 requires the association with its cofactor, NS4A, a small viral protein that stabilizes the protease structure and localizes it to intracellular membranes. The NS3/4A complex is a chymotrypsin-like serine protease that cleaves the HCV polyprotein at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions. Inhibition of this protease blocks the viral life cycle, preventing the formation of the viral replication complex.

This compound is a highly selective and potent inhibitor that binds to the active site of the NS3 protease, disrupting its function and thereby inhibiting viral replication.[3]

This compound: Mechanism of Action and Preclinical Data

This compound is a chemical probe designed for preclinical research, available through Boehringer Ingelheim's opnMe.com portal. It acts as a potent inhibitor of the HCV NS3 protease and demonstrates strong antiviral activity in cell-based assays.[3][4]

Mechanism of Action

This compound functions as a competitive inhibitor of the HCV NS3/4A protease. It binds to the active site of the enzyme, a relatively shallow and wide groove, preventing the natural substrate (the HCV polyprotein) from binding and being cleaved. This inhibition halts the processing of the viral polyprotein, which is a critical step in the formation of new, infectious viral particles. The compound has been shown to be highly selective for the HCV NS3 protease over other serine and cysteine proteases.

Below is a diagram illustrating the role of NS3/4A protease in the HCV life cycle and the inhibitory action of this compound.

Caption: HCV polyprotein processing by viral and host proteases and inhibition by this compound.

Quantitative Data

The inhibitory activity and pharmacokinetic properties of this compound have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Genotype 1a | Genotype 1b | Conditions |

| Enzymatic Assay | IC₅₀ | - | 6.7 nM | 60-minute incubation |

| Cell-based HCV Replicon Assay | EC₅₀ | 4.6 nM | <1.8 nM | 72-hour incubation in Huh7 cells |

Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats

| Administration | Dose | T₁/₂ (h) | Tₘₐₓ (h) | Cₘₐₓ (nM) | AUC₀-inf (nM*h) | CL (ml/min/kg) | Vss (L/kg) | F (%) |

| Intravenous (IV) | 2 mg/kg | - | - | - | - | 15 | 2.05 | - |

| Oral (PO) | 5 mg/kg | 2.1 | 1.8 | 405 | 2550 | - | - | 42 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize HCV NS3 protease inhibitors like this compound.

HCV NS3/4A Protease Enzymatic Assay (FRET-based)

This assay quantifies the enzymatic activity of the NS3/4A protease by measuring the cleavage of a synthetic peptide substrate labeled with a fluorophore and a quencher (FRET).

Materials:

-

Recombinant HCV NS3/4A protease

-

FRET peptide substrate (e.g., Ac-DED(EDANS)EEαAbuψ[COO]ASK(DABCYL)-NH₂)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50% glycerol, 30 mM dithiothreitol (DTT)

-

This compound and other test compounds dissolved in DMSO

-

Black 96-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 96-well plate, add the diluted this compound or control (DMSO vehicle) to each well.

-

Add the recombinant NS3/4A protease to each well and incubate for a specified period (e.g., 60 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well (final concentration typically in the low micromolar range, e.g., 1.5 µM).

-

Immediately begin monitoring the increase in fluorescence using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 355/485 nm or 490/512 nm).

-

Record fluorescence intensity over time. The initial reaction velocity is determined from the linear phase of the fluorescence curve.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based HCV Replicon Assay (Luciferase Reporter)

This assay measures the ability of a compound to inhibit HCV RNA replication within human liver-derived cells (Huh7) that harbor a subgenomic HCV replicon. The replicon RNA contains a luciferase reporter gene, allowing for a quantitative measure of replication.

Materials:

-

Huh7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1a or 1b).

-

Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and a selection antibiotic (e.g., G418).

-

This compound and other test compounds dissolved in DMSO.

-

White, opaque 96-well cell culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Seed the stable Huh7 replicon cells into 96-well plates at a density that ensures they are in the logarithmic growth phase at the end of the experiment.

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of this compound or DMSO vehicle control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Add the luciferase substrate to the cell lysate in each well.

-

Measure the luminescence in each well using a luminometer.

-

Separately, assess cell viability using a complementary assay (e.g., MTT or CellTiter-Glo®) to determine if the observed inhibition is due to antiviral activity or cytotoxicity.

-

Calculate the percent inhibition of replication for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the EC₅₀ value.

Rat Pharmacokinetic (PK) Study

This protocol outlines a typical procedure to determine the pharmacokinetic profile of a compound like this compound in rats.

Materials:

-

Male Sprague-Dawley rats.

-

This compound.

-

Formulation vehicles for intravenous (e.g., saline with a co-solvent) and oral (e.g., 0.5% methylcellulose) administration.

-

Dosing syringes and gavage needles.

-

Blood collection tubes (e.g., containing K₂EDTA).

-

Centrifuge.

-

Analytical equipment for bioanalysis (e.g., LC-MS/MS).

Procedure:

-

Animal Dosing:

-

Intravenous (IV) Group: Administer this compound as a single bolus injection via the tail vein at a specified dose (e.g., 2 mg/kg).

-

Oral (PO) Group: Administer this compound as a single dose via oral gavage (e.g., 5 mg/kg).

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) from each rat at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Place samples into anticoagulant-treated tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Harvest the plasma and store it at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

-

Analyze the plasma samples to obtain the concentration-time data.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

-

Calculate key PK parameters including:

-

For IV: Clearance (CL), Volume of distribution at steady state (Vss), Area under the curve (AUC).

-

For PO: Maximum concentration (Cₘₐₓ), Time to maximum concentration (Tₘₐₓ), Half-life (T₁/₂), AUC.

-

Oral Bioavailability (F%): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

-

Experimental and Logical Workflows

Visualizing the workflow for inhibitor testing and understanding the logical relationships in its mechanism are crucial for drug development professionals.

General Workflow for HCV NS3 Protease Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential HCV NS3 protease inhibitor.

References

- 1. A Protocol for Analyzing Hepatitis C Virus Replication [app.jove.com]

- 2. A Method to Simultaneously Monitor Hepatitis C Virus NS3 Helicase and Protease Activities | Springer Nature Experiments [experiments.springernature.com]

- 3. A Method to Simultaneously Monitor Hepatitis C Virus NS3 Helicase and Protease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

BI-1230: A Technical Guide for Researchers

For Research Use Only. Not for human use.

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of BI-1230, a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This document is intended for researchers, scientists, and drug development professionals interested in the pre-clinical profile of this compound.

Chemical Structure and Properties

This compound is a complex macrocyclic molecule developed by Boehringer Ingelheim. While the formal IUPAC name is not publicly available, its chemical identity is well-defined by its CAS number and structural representations.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 849022-32-8 | --INVALID-LINK-- |

| Molecular Formula | C42H52N6O9S | --INVALID-LINK-- |

| Molecular Weight | 816.96 g/mol | --INVALID-LINK-- |

| SMILES | O=C(--INVALID-LINK--(C1)NC(--INVALID-LINK--C)=O)=N5)=NC6=C(C)C(OC)=CC=C46)C7">C@@([H])N7C2=O)=O)O | --INVALID-LINK-- |

| Physical Appearance | Powder | --INVALID-LINK-- |

| Storage Conditions | 2 years at -20°C (Powder)2 weeks at 4°C in DMSO6 months at -80°C in DMSO | --INVALID-LINK-- |

Biological Activity

This compound is a single-digit nanomolar inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication.[1] Its high potency and selectivity make it a valuable tool for in vitro and in vivo studies of HCV.

In Vitro Activity

This compound has demonstrated potent inhibition of HCV NS3 protease activity and viral RNA replication in cell-based assays.

Table 2: In Vitro Activity of this compound

| Assay | Genotype | IC50 / EC50 | Experimental Conditions | Source |

| Enzymatic Assay | Not Specified | IC50: 6.7 nM | 60 min incubation | --INVALID-LINK-- |

| Cell-based HCVPV RNA replication Luciferase reporter assay | 1a | EC50: 4.6 nM | 72 hours, in Huh7 cells | --INVALID-LINK-- |

| Cell-based HCVPV RNA replication Luciferase reporter assay | 1b | EC50: <1.8 nM | 72 hours, in Huh7 cells | --INVALID-LINK-- |

In Vivo Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound possesses good bioavailability and a reasonable half-life.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose | Tmax | Cmax | AUC0-inf | CL | Vss | Mean Residence Time | F |

| Intravenous | 2 mg/kg | - | - | - | 15 ml/min/kg | 2.05 L/kg | 2.3 hours | - |

| Oral | 5 mg/kg | 1.8 hours | 405 nM | 2550 nM*h | - | - | - | 42% |

Source: --INVALID-LINK--

Mechanism of Action: Inhibition of HCV NS3/4A Protease

The primary mechanism of action of this compound is the inhibition of the HCV NS3/4A serine protease. This viral enzyme is crucial for the post-translational processing of the HCV polyprotein, which is translated from the viral RNA genome. The NS3/4A protease cleaves the polyprotein at specific sites to release mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for the formation of the viral replication complex. By binding to the active site of the NS3/4A protease, this compound blocks this cleavage process, thereby preventing viral replication.

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Experimental Protocols

The following are representative protocols for the types of assays used to characterize HCV NS3/4A protease inhibitors like this compound. These are generalized methods and may not reflect the exact procedures used to generate the data presented in this guide.

HCV NS3/4A Protease Enzymatic Assay (FRET-based)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified NS3/4A protease. It utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher (Fluorescence Resonance Energy Transfer - FRET). Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

Materials:

-

Recombinant HCV NS3/4A protease

-

FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add a small volume of the diluted compound to the wells of the microplate.

-

Add the NS3/4A protease solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET peptide substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for a specified period (e.g., 30-60 minutes).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Caption: Workflow for a FRET-based HCV NS3/4A protease enzymatic assay.

Cell-Based HCV Replicon Assay (Luciferase Reporter)

This assay measures the ability of a compound to inhibit HCV RNA replication within host cells. It uses a human hepatoma cell line (e.g., Huh7) that contains a subgenomic HCV replicon. This replicon has been engineered to express a reporter gene, such as luciferase, whose activity is directly proportional to the level of viral RNA replication.

Materials:

-

Huh7 cells harboring an HCV replicon with a luciferase reporter gene

-

Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics)

-

Test compound (this compound) dissolved in DMSO

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Seed the HCV replicon cells into 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

-

After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Determine the EC50 value by plotting the luminescence signal against the inhibitor concentrations and fitting the data to a dose-response curve. A parallel cytotoxicity assay (e.g., using a CellTiter-Glo® assay) should be performed to ensure that the observed reduction in luciferase activity is not due to cell death.

Caption: Workflow for a cell-based HCV replicon assay with a luciferase reporter.

References

The Unmasking of a Hidden Target: A Technical Guide to the Discovery and Development of BI-1230 (BI-1206)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1206 is a first-in-class monoclonal antibody that targets FcγRIIB (CD32b), the sole inhibitory Fc gamma receptor. By blocking this key immune checkpoint, BI-1206 is designed to overcome resistance to and enhance the efficacy of other therapeutic antibodies, such as rituximab in hematological malignancies and anti-PD-1/PD-L1 antibodies in solid tumors. This technical guide provides an in-depth overview of the discovery, preclinical development, and ongoing clinical evaluation of BI-1206, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action and development workflow.

Introduction

The efficacy of many antibody-based cancer therapies is limited by intrinsic and acquired resistance mechanisms. One such mechanism involves the upregulation of the inhibitory Fc gamma receptor IIB (FcγRIIB or CD32b) on tumor cells and immune cells. FcγRIIB can dampen the anti-tumor immune response by inducing the internalization and degradation of therapeutic antibodies, thereby reducing their effective concentration at the tumor site. BI-1206, a high-affinity, selective anti-FcγRIIB monoclonal antibody developed by BioInvent, represents a novel strategy to counteract this resistance mechanism. This document details the scientific rationale, discovery, and development pathway of BI-1206.

Discovery and Mechanism of Action

BI-1206 was identified through BioInvent's proprietary F.I.R.S.T™ technology platform, a functional screening approach that identifies both novel drug targets and the corresponding therapeutic antibodies. The primary mechanism of action of BI-1206 is the blockade of FcγRIIB, which prevents the binding of the Fc portion of other therapeutic antibodies to this inhibitory receptor. This blockade is hypothesized to have a dual effect:

-

On B-cell malignancies: In cancers like non-Hodgkin's lymphoma (NHL), FcγRIIB on malignant B-cells can internalize anti-CD20 antibodies such as rituximab, leading to therapeutic resistance. BI-1206 prevents this internalization, thereby increasing the surface density of rituximab and enhancing its ability to mediate effector functions like antibody-dependent cell-mediated cytotoxicity (ADCC).

-

In solid tumors: In the tumor microenvironment, FcγRIIB is expressed on various immune cells, including macrophages. Its engagement can lead to the suppression of anti-tumor immune responses. By blocking FcγRIIB, BI-1206 is thought to unleash the full potential of immune checkpoint inhibitors, such as anti-PD-1 antibodies.

Signaling Pathway

BI-1230: A Technical Guide to a Potent and Selective Chemical Probe for Hepatitis C Virus (HCV) NS3 Protease

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of BI-1230, a potent and selective chemical probe for the Hepatitis C Virus (HCV) non-structural protein 3 (NS3) protease. Developed by Boehringer Ingelheim, this compound serves as an invaluable tool for in vitro and in vivo studies aimed at understanding the role of NS3 protease in the HCV life cycle and for the development of novel antiviral therapeutics. This document outlines the biochemical and cellular activity of this compound, its selectivity profile, pharmacokinetic properties, and detailed experimental protocols for its characterization. A corresponding inactive control compound, BI-1675, is also described, providing a crucial tool for rigorous experimental design.

Core Compound Data

This compound is a single-digit nanomolar inhibitor of the HCV NS3 protease and viral replication.[1][2][3] Its high potency and selectivity, coupled with favorable pharmacokinetic properties, make it an ideal chemical probe for target validation and mechanistic studies.[1][2]

Table 1: In Vitro Potency of this compound

| Assay Type | Target/System | Genotype | IC50 (nM) | EC50 (nM) | Incubation Time | Reference |

| Enzymatic Assay | NS3-NS4A heterodimer | N/A | 6.7 | N/A | 60 min | |

| Cell-based HCVPV RNA replication Luciferase reporter assay | Huh7 cells | 1a | N/A | 4.6 | 72 hours | |

| Cell-based HCVPV RNA replication Luciferase reporter assay | Huh7 cells | 1b | N/A | <1.8 | 72 hours |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rat

| Administration Route | Dose (mg/kg) | T1/2 (hours) | Tmax (hours) | Cmax (nM) | AUC0-inf (nM*h) | F (%) | CL (ml/min/kg) | Vss (L/kg) | Mean Residence Time (iv) (hours) | Reference |

| Intravenous | 2 | N/A | N/A | N/A | N/A | N/A | 15 | 2.05 | 2.3 | |

| Oral | 5 | 2.1 | 1.8 | 405 | 2550 | 42 | N/A | N/A | N/A |

Table 3: Selectivity Profile of this compound

| Target Family / Panel | Number of Targets | Testing Concentration | Key Off-Targets and Observations | Reference |

| Human Serine Proteases | 6 | 10 µM | Only significant hit is Cathepsin G (CTSG) with 63% inhibition (estimated IC50 = 6 µM). | |

| Non-Serine Proteases | Eurofins-Cerep | 10 µM | Clean panel. | |

| GPCRs (PDSP) | 315 | 10 µM | Significant inhibition observed for Alpha2B (60%), Alpha2C (57%), and Beta3 (57%). Weakest off-target Ki for ADRA2C is 3290.99 nM. | |

| Kinases (KINOMEscan) | 468 | 1 µM | Closest off-targets (% Ctrl): STK38L (43%), MELK (44%). | |

| Human F2R (PAR1) cell-based | 1 | 10 µM | 59.6% inhibition. |

Table 4: Negative Control Compound BI-1675

| Compound | Target | IC50 (nM) | Key Selectivity Information | Reference |

| BI-1675 | HCV NS3 Protease | > 4870 | Clean GPCR scan. KINOMEscan closest off-targets (% Ctrl): MYO3B (38%), MATK (41%), DYRK1B (46%). |

Mechanism of Action and Biological Context

HCV is a single-stranded RNA virus that encodes a large polyprotein, which must be cleaved by viral and host proteases to produce mature viral proteins. The NS3 protein, a serine protease, forms a heterodimer with its cofactor NS4A and is responsible for four of these critical cleavage events, making it essential for viral replication. This compound acts as a direct inhibitor of the NS3/4A protease, binding to its active site and preventing the processing of the viral polyprotein, thereby halting the viral life cycle.

Caption: HCV life cycle and the inhibitory action of this compound on the NS3/4A protease.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following protocols are representative of the standard assays used to characterize HCV NS3 protease inhibitors like this compound.

Protocol 1: Enzymatic NS3/4A Protease Assay (FRET-based)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified HCV NS3/4A protease.

Materials:

-

Recombinant HCV NS3/4A protease complex.

-

FRET-based peptide substrate, e.g., Ac-DED(EDANS)EEαAbuψ[COO]ASK(DABCYL)-NH2.

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 50% glycerol, 30 mM DTT.

-

This compound and control compounds, serially diluted in DMSO.

-

Black 96-well or 384-well microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <=1%).

-

In a microplate, add the diluted this compound or control compound.

-

Add the recombinant NS3/4A protease to each well and incubate for a specified pre-incubation time (e.g., 60 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 355 nm, emission at 485 nm) over time using a fluorescence plate reader. The cleavage of the substrate separates the quencher (DABCYL) from the fluorophore (EDANS), resulting in an increase in fluorescence.

-

Calculate the initial reaction rates (V) from the linear phase of the fluorescence signal progression.

-

Determine the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based HCV Replicon Luciferase Reporter Assay

This assay assesses the ability of this compound to inhibit HCV RNA replication in a cellular context using a subgenomic replicon system.

Materials:

-

Huh-7 (or derivative) cells stably expressing an HCV subgenomic replicon. The replicon should contain a luciferase reporter gene (e.g., Firefly or Renilla luciferase) whose expression is dependent on viral RNA replication.

-

Cell culture medium: DMEM supplemented with 10% FBS, non-essential amino acids, and a selection antibiotic (e.g., G418).

-

This compound and control compounds, serially diluted in DMSO.

-

Opaque-walled 96-well cell culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System).

-

Luminometer.

-

Reagent for assessing cell viability (e.g., CellTiter-Glo®).

Procedure:

-

Seed the stable HCV replicon cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and control compounds in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the diluted compounds. Ensure the final DMSO concentration is non-toxic (e.g., <=0.5%).

-

Incubate the plates for 72 hours at 37°C in a CO2 incubator.

-

After incubation, equilibrate the plates to room temperature.

-

To measure HCV replication, add the luciferase assay reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.

-

In a parallel plate, assess cell viability by adding a reagent like CellTiter-Glo® and measuring luminescence to determine any cytotoxic effects of the compound.

-

Calculate the percent inhibition of luciferase activity for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value. The CC50 (50% cytotoxic concentration) should also be calculated from the viability data.

Chemical Probe Characterization Workflow

The validation of a chemical probe is a multi-step process that ensures its suitability for target validation studies. This compound has undergone a rigorous characterization process consistent with the workflow outlined below.

Caption: A typical workflow for the characterization of a chemical probe like this compound.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the HCV NS3 protease. Its demonstrated activity in both biochemical and cellular assays, combined with its favorable in vivo pharmacokinetic profile, makes it an essential tool for the HCV research community. The availability of the structurally related inactive control, BI-1675, further enhances its utility, allowing for well-controlled experiments to dissect the biological functions of the HCV NS3 protease. Researchers utilizing this compound can be confident in its properties as a high-quality probe for target validation and for exploring the intricacies of HCV replication.

References

In Vitro Activity of BI-1230: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of BI-1230, a potent and highly selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The information presented herein is intended to support researchers and drug development professionals in their evaluation and utilization of this compound for anti-HCV research.

Core Efficacy and Potency

This compound demonstrates single-digit nanomolar inhibition of the HCV NS3 protease and viral replication in vitro. Its primary mechanism of action is the direct binding to the active site of the NS3 protease, thereby preventing the proteolytic cleavage of the HCV polyprotein, a critical step in the viral replication cycle.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value | Cell Line (for cell-based assay) | HCV Genotype | Reference |

| Enzymatic Assay | IC50 | 6.7 nM | N/A | Not Specified | [1] |

| Cell-based HCV Replication Assay | EC50 | 4.6 nM | Huh7 | 1a | [1] |

| Cell-based HCV Replication Assay | EC50 | <1.8 nM | Huh7 | 1b | [1] |

Selectivity Profile

This compound is characterized by its high selectivity for the HCV NS3 protease over other related serine/cysteine proteases. While a comprehensive quantitative panel is not publicly available, studies indicate a favorable selectivity profile, minimizing the potential for off-target effects. An assessment against a panel of 315 G-protein coupled receptors (GPCRs) at a concentration of 10 µM showed significant inhibition for only three targets, highlighting its specificity.

Table 2: Selectivity of this compound against a GPCR Panel

| Target | Inhibition at 10 µM |

| Alpha2B Adrenergic Receptor | 60% |

| Alpha2C Adrenergic Receptor | 57% |

| Beta3 Adrenergic Receptor | 57% |

Mechanism of Action: Inhibition of HCV Polyprotein Processing

The antiviral activity of this compound stems from its inhibition of the HCV NS3/4A protease. This viral enzyme is a serine protease responsible for multiple cleavages of the HCV polyprotein, which is translated as a single large polypeptide from the viral RNA genome. The processing of this polyprotein into individual non-structural (NS) proteins (NS3, NS4A, NS4B, NS5A, and NS5B) is essential for the formation of the viral replication complex and the subsequent amplification of the viral genome. By blocking the NS3/4A protease, this compound effectively halts this critical maturation process, thereby suppressing viral replication.

References

BI-1230: A Technical Guide to its Protease Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1230 is a potent, single-digit nanomolar inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a serine protease essential for viral replication. Developed by Boehringer Ingelheim and made available to the scientific community as a chemical probe via the opnMe portal, this compound serves as a valuable tool for in vitro and in vivo studies of HCV. A key characteristic of this compound is its high selectivity for the HCV NS3/4A protease over other host and viral proteases, a critical attribute for minimizing off-target effects and ensuring a favorable safety profile in therapeutic applications. This technical guide provides a comprehensive overview of the selectivity profile of this compound against other proteases, supported by available quantitative data and detailed experimental methodologies.

Core Mechanism of Action

The HCV NS3/4A protease is a heterodimeric complex where the NS3 protein harbors the serine protease catalytic domain, and the NS4A protein acts as a cofactor, essential for the proper folding and activity of the NS3 protease domain. This protease is responsible for cleaving the HCV polyprotein at four specific sites, a crucial step in the maturation of viral proteins. This compound acts as an inhibitor of this enzymatic activity, thereby disrupting the viral replication cycle.

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Selectivity Profile of this compound

This compound is described as being highly selective against other serine and cysteine proteases. While a comprehensive quantitative selectivity panel for this compound is not publicly available, data for the closely related HCV NS3/4A protease inhibitor, faldaprevir (BI 201335), provides strong evidence for the selectivity of this chemical class. The opnMe portal suggests using this compound and faldaprevir in parallel experimental setups.

Table 1: Quantitative Selectivity Data for Faldaprevir (BI 201335)

| Protease Target | Protease Class | Inhibition | Source |

| Cathepsin B | Cysteine Protease | Very weak inhibitor | [1] |

| Human Leukocyte Elastase | Serine Protease | No inhibition | [1] |

This limited dataset for faldaprevir, a compound structurally and functionally similar to this compound, underscores the high selectivity of this inhibitor class for the viral protease over key host proteases. The lack of inhibition of human leukocyte elastase, a chymotrypsin-like serine protease, is particularly noteworthy given that the HCV NS3/4A protease also belongs to the chymotrypsin-like serine protease superfamily.

Experimental Protocols

The determination of the selectivity profile of a protease inhibitor like this compound involves a series of enzymatic and cell-based assays. Below are detailed methodologies for key experiments.

Enzymatic Assay for HCV NS3/4A Protease Inhibition

This assay directly measures the ability of the inhibitor to block the enzymatic activity of the purified HCV NS3/4A protease.

Objective: To determine the IC50 value of this compound against HCV NS3/4A protease.

Materials:

-

Purified recombinant HCV NS3/4A protease

-

Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside)

-

This compound dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Add the purified HCV NS3/4A protease to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the FRET pair, e.g., 340 nm/490 nm for Edans/Dabcyl).

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Caption: Workflow for the HCV NS3/4A protease enzymatic assay.

Cell-Based HCV Replicon Assay

This assay measures the ability of the inhibitor to suppress HCV RNA replication in a cellular context.

Objective: To determine the EC50 value of this compound in inhibiting HCV replication.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon containing a reporter gene (e.g., luciferase).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).

-

This compound dissolved in DMSO.

-

96-well clear-bottom white plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the Huh-7 replicon cells in 96-well plates and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

In a parallel plate, perform a cytotoxicity assay (e.g., using CellTiter-Glo) to assess the effect of the compound on cell viability.

-

Calculate the percentage of inhibition of HCV replication relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) values by fitting the data to a dose-response curve.

Caption: Workflow for the cell-based HCV replicon assay.

Conclusion

This compound is a highly potent and selective inhibitor of the HCV NS3/4A protease. While extensive quantitative data on its selectivity against a broad panel of proteases is not publicly available, the information on the closely related compound, faldaprevir, strongly supports the assertion of its high selectivity. The detailed experimental protocols provided in this guide offer a framework for researchers to independently verify the on-target and off-target activities of this compound and similar compounds. The high selectivity of this compound, combined with its cellular potency, makes it an invaluable tool for dissecting the role of the HCV NS3/4A protease in the viral life cycle and for the development of novel anti-HCV therapeutics.

References

Unable to Retrieve Pharmacokinetic Data for BI-1230 in Rats

A comprehensive search for publicly available data on the pharmacokinetic profile of a compound designated "BI-1230" in rats did not yield any specific results. The requested in-depth technical guide and associated visualizations cannot be generated without this foundational information.

Extensive searches were conducted to locate peer-reviewed studies, preclinical data reports, or regulatory filings detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in rat models. The search results did not contain any relevant data for a compound with this identifier.

It is possible that "this compound" is an internal compound code that has not yet been disclosed in public literature, a very recent discovery, or a confidential proprietary designation. Therefore, critical pharmacokinetic parameters such as:

-

Cmax (Maximum plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC (Area under the plasma concentration-time curve)

-

t1/2 (Elimination half-life)

-

Clearance

-

Volume of distribution

-

Oral bioavailability

are not available. Consequently, the creation of summary data tables as requested is not feasible.

Furthermore, without access to study reports, the detailed experimental protocols —including rat strain, dosing regimen (route and amount), sample collection schedule, and bioanalytical methods used for quantification—cannot be described.

Finally, the mandatory visualization of experimental workflows or related signaling pathways using Graphviz is impossible without knowledge of the compound's mechanism of action or the specific design of the pharmacokinetic studies.

If "this compound" is an alternative name for a publicly documented compound, or if you can provide the necessary pharmacokinetic data from internal studies, this request can be revisited to generate the required technical guide and visualizations.

BI-1230: An In-Depth Technical Guide to a Potent HCV NS3 Protease Inhibitor for Replication Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BI-1230, a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3 protease. Designed for the research community, this document details the mechanism of action, quantitative efficacy, and experimental protocols for utilizing this compound as a tool to investigate HCV replication. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from its predecessors and closely related compounds developed by Boehringer Ingelheim to provide a thorough understanding of its expected performance and application.

Introduction to this compound and its Target: The HCV NS3/4A Protease

Hepatitis C virus infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV genome is translated into a single polyprotein that is cleaved by host and viral proteases to produce mature viral proteins essential for replication. The NS3/4A serine protease is a key viral enzyme responsible for four of these cleavages, making it a prime target for antiviral drug development.

This compound is a potent, digit-nanomolar inhibitor of the HCV NS3 protease. By blocking the activity of this enzyme, this compound prevents the processing of the viral polyprotein, thereby inhibiting the formation of the viral replication complex and halting viral RNA synthesis. Its high potency and selectivity make it an excellent chemical probe for studying the intricacies of HCV replication in vitro.

Mechanism of Action

This compound is a competitive, reversible inhibitor of the NS3/4A protease. It binds to the active site of the enzyme, preventing it from cleaving the HCV polyprotein at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions. This inhibition disrupts the viral life cycle by preventing the release of mature non-structural proteins required for the assembly of the HCV replicase.

Caption: Mechanism of HCV polyprotein processing and inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound and related HCV NS3 protease inhibitors. Data is presented for both enzymatic and cell-based replicon assays against various HCV genotypes and common resistance-associated substitutions (RASs).

Table 1: In Vitro Efficacy of this compound and Predecessor Compounds

| Compound | Assay Type | HCV Genotype | IC50 / EC50 (nM) | Reference |

| This compound | Enzymatic Assay | 1b | IC50: 6.7 | [1] |

| This compound | Cell-based Replicon Assay (Huh7 cells) | 1a | EC50: 4.6 | [1] |

| This compound | Cell-based Replicon Assay (Huh7 cells) | 1b | EC50: <1.8 | [1] |

| BILN 2061 (Predecessor) | Enzymatic Assay | 1 | IC50: 0.3 | [2] |

| BILN 2061 (Predecessor) | Cell-based Replicon Assay | 1b | EC50: 4 | [2] |

| Faldaprevir (BI 201335) | Enzymatic Assay | 1a | IC50: 1.2 | |

| Faldaprevir (BI 201335) | Enzymatic Assay | 1b | IC50: 0.6 | |

| Faldaprevir (BI 201335) | Cell-based Replicon Assay | 1a | EC50: 28 | |

| Faldaprevir (BI 201335) | Cell-based Replicon Assay | 1b | EC50: 3 |

Table 2: Cross-Genotype and Resistance Profile of a Representative NS3 Protease Inhibitor (Faldaprevir)

| HCV Genotype / Mutant | Fold Change in EC50 vs. WT 1b |

| Genotype 2a | >1000 |

| Genotype 3a | 167 |

| Genotype 4a | 1 |

| Resistance Mutations (Genotype 1b) | |

| D168V | 12 |

| R155K | 2 |

| A156T | 467 |

Note: Data for Faldaprevir is used as a representative example of a potent Boehringer Ingelheim NS3 protease inhibitor to illustrate typical cross-genotype and resistance profiles.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound in a research setting.

HCV NS3/4A Protease Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant HCV NS3/4A protease.

Materials:

-

Recombinant HCV NS3/4A protease (genotype-specific)

-

Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside

-

This compound (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 2 µL of the diluted this compound or DMSO (control) to the wells of the microplate.

-

Add 20 µL of a solution containing the NS3/4A protease in assay buffer to each well.

-

Incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the fluorogenic peptide substrate in assay buffer to each well.

-

Immediately measure the fluorescence signal (Excitation: 355 nm, Emission: 500 nm) at 1-minute intervals for 30 minutes at 30°C.

-

Calculate the rate of substrate cleavage (initial velocity) for each concentration of this compound.

-

Determine the IC50 value by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

HCV Replicon Luciferase Reporter Assay

This cell-based assay quantifies the effect of this compound on HCV RNA replication in a human hepatoma cell line (Huh-7) harboring a subgenomic HCV replicon with a luciferase reporter gene.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1a or 1b).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (for selection).

-

This compound (dissolved in DMSO).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Seed the Huh-7 replicon cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the diluted this compound or DMSO (control).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Remove the medium and lyse the cells according to the luciferase assay reagent manufacturer's instructions.

-

Measure the luminescence in each well using a luminometer.

-

To assess cytotoxicity, a parallel plate can be treated similarly and cell viability can be measured using a suitable assay (e.g., CellTiter-Glo®).

-

Calculate the EC50 value by normalizing the luciferase signal to the DMSO control and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating a novel HCV NS3 protease inhibitor like this compound and the logical relationship of its inhibitory effects.

References

Methodological & Application

Application Notes and Protocols for BI-1206 in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BI-1206 is a first-in-class monoclonal antibody that targets the inhibitory Fc gamma receptor IIB (FcγRIIB or CD32B).[1][2] FcγRIIB is the sole inhibitory member of the FcγR family and is known to be overexpressed in various forms of non-Hodgkin's lymphoma (NHL), where its high expression is associated with a poor prognosis.[1] One of the mechanisms of resistance to therapeutic antibodies like rituximab is the engagement of FcγRIIB on the surface of B-cell lymphoma cells, which leads to the internalization of the antibody-CD20 complex and a dampening of the therapeutic effect.[3] BI-1206 is designed to block this inhibitory signal, thereby enhancing the efficacy of other anticancer antibodies that rely on Fc-mediated effector functions.[1] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of BI-1206, particularly its ability to potentiate the effects of rituximab on B-cell lymphoma cell lines.

Mechanism of Action of BI-1206

BI-1206 binds with high affinity to FcγRIIB, preventing the binding of the Fc portion of other therapeutic antibodies, such as rituximab. This blockade has two main consequences:

-

Prevention of Antibody Internalization: By blocking FcγRIIB, BI-1206 prevents the internalization of the rituximab-CD20 complex, thereby maintaining a high density of the therapeutic antibody on the cell surface.

-

Enhancement of Effector Functions: With the inhibitory signal from FcγRIIB blocked, the activating Fc receptors on effector immune cells (like Natural Killer cells) can be more effectively engaged by the Fc portion of rituximab. This leads to enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). Similarly, the classical complement pathway can be more robustly activated, leading to increased Complement-Dependent Cytotoxicity (CDC).

The following diagram illustrates the proposed mechanism of action of BI-1206 in conjunction with rituximab.

Caption: BI-1206 blocks the inhibitory FcγRIIB, enhancing rituximab-mediated ADCC and CDC.

Experimental Protocols

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes how to measure the ability of BI-1206 to enhance rituximab-mediated ADCC against a B-cell lymphoma cell line.

Principle: Natural Killer (NK) cells are effector cells that can lyse target cells coated with antibodies. This assay quantifies the lysis of a CD20-expressing B-cell lymphoma cell line (e.g., Daudi) by NK cells in the presence of rituximab, with and without BI-1206. Cell lysis is commonly measured by the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

-

Target Cells: Daudi (human Burkitt's lymphoma) cells (ATCC CCL-213).

-

Effector Cells: Freshly isolated human Natural Killer (NK) cells or a suitable NK cell line (e.g., NK-92).

-

Antibodies: Rituximab, BI-1206, and an isotype control antibody.

-

Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LDH Cytotoxicity Assay Kit.

-

Equipment: 96-well cell culture plates, centrifuge, 37°C incubator with 5% CO₂, microplate reader.

Protocol Workflow:

Caption: Workflow for the Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.

Detailed Steps:

-

Culture Daudi cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

On the day of the assay, harvest and wash the Daudi cells, and resuspend them at a concentration of 2 x 10⁵ cells/mL in assay medium (RPMI-1640 with 5% FBS).

-

Seed 50 µL of the Daudi cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of rituximab in the assay medium. For the combination treatment, add a fixed, optimal concentration of BI-1206 to the rituximab dilutions. Include controls with rituximab alone, BI-1206 alone, and an isotype control antibody.

-

Add 50 µL of the antibody solutions to the respective wells and incubate for 30 minutes at 37°C to allow opsonization.

-

During the opsonization, prepare the NK effector cells. If using freshly isolated NK cells, adjust their concentration to achieve the desired effector-to-target (E:T) ratio (e.g., for a 10:1 E:T ratio, prepare a suspension of 2 x 10⁶ cells/mL).

-

Add 100 µL of the NK cell suspension to each well.

-

Set up control wells for spontaneous LDH release (target cells only) and maximum LDH release (target cells with lysis buffer from the kit).

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH substrate mix to each well and incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution and measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100

Data Presentation:

| Treatment | Rituximab Conc. (µg/mL) | % Cytotoxicity (Mean ± SD) |

| Rituximab | 0.01 | 15 ± 2.1 |

| 0.1 | 35 ± 3.5 | |

| 1 | 60 ± 4.2 | |

| Rituximab + BI-1206 (10 µg/mL) | 0.01 | 25 ± 2.8 |

| 0.1 | 55 ± 4.1 | |

| 1 | 85 ± 5.3 | |

| Isotype Control | 1 | 5 ± 1.2 |

Note: The data presented in this table is representative and should be generated experimentally.

Complement-Dependent Cytotoxicity (CDC) Assay

This protocol is designed to assess the ability of BI-1206 to enhance rituximab-mediated CDC.

Principle: Certain antibodies, when bound to a target cell, can activate the classical complement cascade, leading to the formation of the membrane attack complex (MAC) and subsequent cell lysis. This assay measures the lysis of a B-cell lymphoma cell line in the presence of rituximab and a source of complement (e.g., human serum), with and without BI-1206. Cell lysis can be quantified by measuring the release of a pre-loaded fluorescent dye, such as calcein-AM.

Materials:

-

Target Cells: Daudi or Raji (human Burkitt's lymphoma) cells.

-

Antibodies: Rituximab, BI-1206, and an isotype control antibody.

-

Reagents: RPMI-1640 medium, FBS, Penicillin-Streptomycin, Calcein-AM, Normal Human Serum (as a source of complement), Heat-inactivated Human Serum (control).

-

Equipment: 96-well cell culture plates, centrifuge, 37°C incubator with 5% CO₂, fluorescence microplate reader.

Protocol Workflow:

Caption: Workflow for the Complement-Dependent Cytotoxicity (CDC) assay.

Detailed Steps:

-

Harvest and wash Daudi or Raji cells and resuspend them at 1 x 10⁶ cells/mL in serum-free RPMI-1640.

-

Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C.

-

Wash the cells three times with assay medium (RPMI-1640 with 5% FBS) to remove extracellular Calcein-AM.

-

Resuspend the labeled cells at a concentration of 2 x 10⁵ cells/mL and seed 50 µL per well in a 96-well plate.

-

Prepare serial dilutions of rituximab with and without a fixed concentration of BI-1206.

-

Add 50 µL of the antibody solutions to the cells and incubate for 15 minutes at room temperature.

-

Add 50 µL of normal human serum (typically at a final concentration of 10-25%) to the wells. Include controls with heat-inactivated serum to demonstrate complement dependency.

-

Set up controls for spontaneous release (cells with medium only) and maximum release (cells with a lysis buffer).

-

Incubate the plate for 1-2 hours at 37°C.

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Transfer 100 µL of the supernatant to a new black-walled 96-well plate.

-

Measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

-

Calculate the percentage of specific lysis using the formula: % Lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100

Data Presentation:

| Treatment | Rituximab Conc. (µg/mL) | % Lysis (Mean ± SD) | EC₅₀ (µg/mL) |

| Rituximab | 0.1 | 20 ± 2.5 | 0.985 |

| 1 | 50 ± 4.8 | ||

| 10 | 75 ± 6.1 | ||

| Rituximab + BI-1206 (10 µg/mL) | 0.1 | 35 ± 3.2 | 0.450 |

| 1 | 70 ± 5.5 | ||

| 10 | 90 ± 7.0 | ||

| Isotype Control | 10 | 8 ± 1.5 | >10 |

Note: The data presented in this table is representative and should be generated experimentally. EC₅₀ values can be calculated using a sigmoidal dose-response curve fit.

Apoptosis Assay by Flow Cytometry

This protocol is used to quantify the induction of apoptosis in B-cell lymphoma cells following treatment with BI-1206 in combination with rituximab.

Principle: Apoptosis is a form of programmed cell death. One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, it is used to identify necrotic or late apoptotic cells. By using Annexin V and PI staining, it is possible to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Target Cells: B-cell lymphoma cell line (e.g., Daudi, Raji).

-

Antibodies: Rituximab, BI-1206.

-

Reagents: RPMI-1640 medium, FBS, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Equipment: 6-well plates, centrifuge, flow cytometer.

Protocol Workflow:

Caption: Workflow for the apoptosis assay using Annexin V and PI staining.

Detailed Steps:

-

Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere (if applicable) or adjust to the culture conditions.

-

Treat the cells with the desired concentrations of rituximab, BI-1206, or the combination. Include an untreated control. Incubate for 24-48 hours.

-

Harvest the cells, including any floating cells in the supernatant, by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Gate the cell populations to quantify the percentage of live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.

Data Presentation:

| Treatment | % Live Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |

| Untreated Control | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |

| Rituximab (10 µg/mL) | 70 ± 4.5 | 20 ± 2.3 | 10 ± 1.8 |

| Rituximab (10 µg/mL) + BI-1206 (10 µg/mL) | 45 ± 5.2 | 40 ± 3.9 | 15 ± 2.1 |

| BI-1206 (10 µg/mL) | 92 ± 2.5 | 5 ± 1.1 | 3 ± 0.7 |

Note: The data presented in this table is representative and should be generated experimentally.

References

Application Notes and Protocols: BI-1230 in the Huh7 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1230 is a potent, single-digit nanomolar inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a critical enzyme for viral replication.[1][2] The Huh7 cell line, a human hepatocellular carcinoma cell line, is highly permissive for HCV replication and is a cornerstone of in vitro HCV research.[3][4] These application notes provide a comprehensive guide for utilizing this compound in the Huh7 cell line for antiviral research, including detailed experimental protocols and data presentation templates.

This compound: Mechanism of Action

This compound targets the active site of the HCV NS3/4A serine protease.[2] This viral enzyme is responsible for cleaving the HCV polyprotein into mature non-structural proteins essential for viral replication. By inhibiting this protease, this compound effectively blocks the viral life cycle. The NS3/4A protease also plays a role in evading the host's innate immune response by cleaving key signaling proteins such as MAVS and Riplet, thus preventing the induction of type I interferons. Inhibition of NS3/4A by this compound is therefore expected to not only directly inhibit viral replication but also restore the host cell's antiviral signaling pathways.

Quantitative Data

While extensive quantitative data for this compound in the Huh7 cell line is not widely available in the public domain, the following table summarizes the known efficacy of the compound in inhibiting HCV replication.

Table 1: Efficacy of this compound in HCV Replicon Assays in Huh7 Cells

| Assay Type | HCV Genotype | EC50 | Incubation Time |

|---|---|---|---|

| Luciferase Reporter Assay | 1a | 4.6 nM | 72 hours |

| Luciferase Reporter Assay | 1b | <1.8 nM | 72 hours |

Note: Researchers are encouraged to generate their own dose-response curves and cytotoxicity data to determine the optimal experimental concentrations for their specific Huh7 sub-clone and assay conditions. Template tables for recording such data are provided in the protocols below.

Signaling Pathway

The following diagram illustrates the signaling pathway of the HCV NS3/4A protease and the point of inhibition by this compound.

Caption: HCV NS3/4A protease pathway and this compound inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound in the Huh7 cell line.

Cell Culture and Maintenance of Huh7 Cells

This protocol describes the standard procedure for culturing and maintaining the Huh7 cell line.

Workflow Diagram:

Caption: Huh7 cell culture and maintenance workflow.

Materials:

-

Huh7 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

Incubator (37°C, 5% CO2)

Protocol:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Rapidly thaw a cryovial of Huh7 cells in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge. Resuspend the cell pellet and seed into new flasks at a 1:3 to 1:6 split ratio.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of this compound on Huh7 cells.

Workflow Diagram:

Caption: MTT cell viability assay workflow.

Materials:

-

Huh7 cells

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed Huh7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 2: Template for Recording Cell Viability Data

| This compound Conc. (nM) | Absorbance (570 nm) | % Viability |

|---|---|---|

| 0 (Vehicle) | 100 | |

| 1 | ||

| 10 | ||

| 100 | ||

| 1000 |

| 10000 | | |

HCV Replicon Assay (Luciferase-Based)

This protocol describes how to measure the inhibitory effect of this compound on HCV RNA replication using a Huh7 cell line harboring a subgenomic HCV replicon with a luciferase reporter.

Workflow Diagram:

Caption: HCV replicon luciferase assay workflow.

Materials:

-

Huh7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter

-

This compound

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed the Huh7-HCV replicon cells in a 96-well white plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the dilutions to the cells.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Cell Lysis: Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of replication inhibition for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the EC50 value.

Table 3: Template for Recording HCV Replication Inhibition Data

| This compound Conc. (nM) | Luminescence (RLU) | % Inhibition |

|---|---|---|

| 0 (Vehicle) | 0 | |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 |

| 1000 | | |

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for assessing the induction of apoptosis in Huh7 cells following treatment with this compound.

Materials:

-

Huh7 cells

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed Huh7 cells in 6-well plates and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x EC50) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-